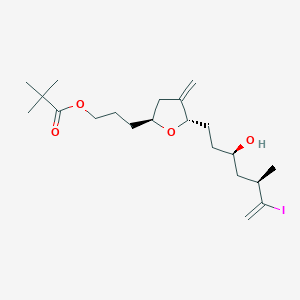

3-((2S,5S)-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate

Description

3-((2S,5S)-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate (CAS 157322-47-9) is a synthetic intermediate critical in the production of Eribulin mesylate, a chemotherapy agent used to treat metastatic breast cancer and liposarcoma . Its molecular formula is C21H35IO4, with a molecular weight of 478.405 g/mol. The compound is a pale yellow to colorless liquid with a purity of ≥98.0%, primarily utilized in research and development settings for synthesizing norhalichondrin B and related macrocyclic ethers . Key structural features include:

- A tetrahydrofuran ring with a methylene group at the 4-position.

- A 6-iodo-5-methylhept-6-enyl side chain with (3R,5R)-stereochemistry.

- A pivalate (2,2-dimethylpropanoate) ester group enhancing stability and solubility .

Manufacturers provide comprehensive documentation, including Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS), ensuring compliance with research standards .

Properties

Molecular Formula |

C21H35IO4 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C21H35IO4/c1-14(16(3)22)12-17(23)9-10-19-15(2)13-18(26-19)8-7-11-25-20(24)21(4,5)6/h14,17-19,23H,2-3,7-13H2,1,4-6H3/t14-,17-,18+,19+/m1/s1 |

InChI Key |

BATPHVGPKRJKIK-OAOYMFHYSA-N |

Isomeric SMILES |

C[C@H](C[C@@H](CC[C@H]1C(=C)C[C@@H](O1)CCCOC(=O)C(C)(C)C)O)C(=C)I |

Canonical SMILES |

CC(CC(CCC1C(=C)CC(O1)CCCOC(=O)C(C)(C)C)O)C(=C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S,5S)-tetrahydro-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenefuran-2-yl)propylpivalate involves multiple steps, starting from readily available starting materials. The key steps typically include:

Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.

Introduction of the iodinated hydroxyalkyl side chain: This step often involves halogenation reactions followed by hydrolysis or substitution reactions.

Esterification with pivalic acid: The final step involves the esterification of the hydroxy group with pivalic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts for key steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the iodinated side chain, potentially converting the iodine to a hydrogen atom.

Substitution: The iodinated side chain can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as hydroxide, amines, or thiols.

Common Reagents and Conditions

Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic or neutral conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deiodinated products.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound has a unique molecular structure characterized by:

- Molecular Formula : C21H35IO4

- Molecular Weight : 478.41 g/mol

- CAS Number : 157322-47-9

The structure includes:

- A tetrahydrofuran ring

- An iodinated hydroxyalkyl side chain

- A pivalate ester group

These features contribute to its distinct chemical reactivity and potential biological activity.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research. Its unique structural features may allow it to interact with biological systems in ways that could lead to therapeutic applications.

Case Studies

Research indicates that compounds with similar structures often exhibit significant biological properties. For instance:

- Eribulin Mesylate : 3-((2S,5S)-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate is noted as an intermediate in the synthesis of Eribulin mesylate, a drug used for treating breast cancer and other malignancies .

| Compound | Application |

|---|---|

| Eribulin Mesylate | Treatment for breast cancer |

| Norhalichondrin B | Potential therapeutic agent |

Research and Development

The compound's unique combination of functional groups makes it a candidate for further research into its mechanisms of action and therapeutic potential. Interaction studies are essential for determining its safety profile and efficacy in various biological settings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodinated side chain and the tetrahydrofuran ring can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

The compound’s structural complexity and functional groups necessitate comparisons with analogs in terms of reactivity, synthetic utility, and pharmacological relevance. Below is a detailed analysis:

Functional Group Variations

Pivalate Ester vs. Other Esters

Replacing the pivalate group with smaller esters (e.g., acetate) could reduce steric hindrance but compromise stability. For instance:

- Acetate analog : Lower molecular weight (e.g., C19H31IO4: 442.36 g/mol) but increased susceptibility to hydrolysis.

Iodoalkene vs. Non-halogenated Chains

The 6-iodohept-6-enyl group is critical for selective bond formation in Eribulin synthesis. Non-halogenated analogs (e.g., 6-methylhept-6-enyl) may exhibit reduced reactivity in Suzuki-Miyaura cross-coupling reactions, necessitating harsher conditions .

Stereochemical Considerations

The (2S,5S) and (3R,5R) stereochemistry is essential for biological activity. Enantiomers or diastereomers with inverted configurations (e.g., 2R,5R) are often inactive or less efficient in Eribulin assembly, highlighting the importance of chiral synthesis protocols .

Data Table: Comparison with Hypothetical Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Synthetic Application |

|---|---|---|---|---|

| Target Compound (CAS 157322-47-9) | C21H35IO4 | 478.405 | Iodoalkene, pivalate ester, (2S,5S,3R,5R) | Eribulin intermediate |

| Hypothetical Chloro Analog | C21H35ClO4 | 435.96 | Chloroalkene, pivalate ester | Research intermediate (lower yield) |

| Norhalichondrin B Intermediate (CAS N/A) | C20H33BrO4 | 465.39 | Bromoalkene, alternate stereochemistry | Macrocyclic ether synthesis |

| Acetate Ester Analog | C19H31IO4 | 442.36 | Iodoalkene, acetate ester | Less stable under basic conditions |

Research Findings and Methodological Considerations

- Stereochemical Analysis : X-ray crystallography (using SHELX programs) confirms the compound’s stereochemistry, which is vital for its role in Eribulin synthesis .

- Purity and Stability : High purity (≥98%) ensures minimal side reactions during synthesis, contrasting with analogs containing unstable ester groups .

Biological Activity

3-((2S,5S)-5-((3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate, with the CAS number 157322-47-9, is a complex organic compound notable for its unique structural features that include a tetrahydrofuran ring and an iodinated hydroxyalkyl side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research.

The molecular formula of the compound is , and it has a molecular weight of approximately 478.41 g/mol. The compound's structure is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C21H35IO4 |

| Molecular Weight | 478.41 g/mol |

| CAS Number | 157322-47-9 |

| Storage Conditions | -20°C |

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds often exhibit significant biological properties. The presence of the iodinated hydroxyalkyl side chain suggests potential interactions with biological systems that could lead to therapeutic applications.

Potential Therapeutic Applications

- Anticancer Activity : Compounds with similar structures have shown promise in cancer treatment, particularly as intermediates in the synthesis of drugs like Eribulin mesylate, which is used for breast cancer treatment .

- Antimicrobial Properties : The unique structural features may also confer antimicrobial properties, making it a candidate for further investigation in this area.

Research Findings

Research into the biological activity of similar iodinated compounds indicates several mechanisms through which they may exert their effects:

- Cell Cycle Inhibition : Some iodinated compounds have been shown to interfere with cell cycle progression, potentially leading to apoptosis in cancer cells.

- Antiviral Activity : Certain derivatives exhibit antiviral properties by inhibiting viral replication processes.

- Enzyme Inhibition : The structural characteristics may allow these compounds to act as inhibitors of specific enzymes involved in disease processes.

Case Studies and Experimental Data

Although direct studies on this compound are scarce, analogs and related compounds have been studied extensively:

Example Study on Iodinated Compounds

A study investigating the biological activity of iodinated saponins highlighted their potential as anticancer agents. The research found that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table: Summary of Biological Activities of Related Compounds

Q & A

Q. What are the recommended stereoselective synthesis strategies for constructing the tetrahydrofuran core in this compound?

The tetrahydrofuran ring can be synthesized via oxidative cyclization of diols or epoxide ring-opening reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) are often employed. Protective groups like tert-butyldimethylsilyl (TBS) or pivaloyl esters (as in the target compound) may stabilize intermediates . Multi-step protocols should include NMR monitoring at each stage to verify stereochemical fidelity.

Q. How can X-ray crystallography validate the stereochemical configuration of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Data collection at low temperatures (100 K) reduces thermal motion artifacts. For challenging crystals, synchrotron radiation or twinning corrections may improve resolution .

Q. What analytical techniques are critical for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms structural integrity, while iodometric titration quantifies iodine content in the hept-6-enyl moiety. Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data?

Discrepancies often arise from incomplete basis sets in density functional theory (DFT) calculations or crystal-packing effects. To resolve these:

Q. What methodologies address low yields in the final esterification step (pivalate formation)?

Low yields may stem from steric hindrance or competing side reactions. Strategies include:

- Activating the propyl alcohol intermediate with 1,1'-carbonyldiimidazole (CDI) before reacting with pivaloyl chloride.

- Employing microwave-assisted synthesis to enhance reaction kinetics.

- Optimizing solvent polarity (e.g., switching from THF to dichloromethane) to favor esterification over elimination .

Q. How can AI-driven tools optimize reaction conditions for this compound’s synthesis?

Machine learning platforms like COMSOL Multiphysics integrate reaction parameters (temperature, solvent, catalyst loading) to predict optimal conditions. For example, neural networks trained on asymmetric catalysis datasets can propose ligand-catalyst pairs for stereoselective steps. Real-time process control via AI minimizes byproduct formation .

Q. What approaches validate the biological relevance of this compound’s iodinated alkene moiety?

Hypothesize its role as a halogen-bond donor or metabolic stability enhancer:

Q. How should researchers interpret contradictory bioactivity data across cell lines?

Cell-specific metabolic degradation or transporter expression may explain disparities. Mitigate this by:

- Conducting cytochrome P450 inhibition assays.

- Using isogenic cell lines to isolate genetic variables.

- Applying systems biology models to map compound-protein interaction networks .

Methodological Notes

- Data Contradictions : Always cross-validate structural data with multiple techniques (e.g., XRD + NMR + MS) .

- Theoretical Frameworks : Link synthesis challenges to frontier molecular orbital theory or retrosynthetic algorithms .

- Safety : While not explicitly hazardous, handle iodine-containing compounds in fume hoods to avoid volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.